3-(Aminomethyl)heptan-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
3-(aminomethyl)heptan-4-ol |
InChI |
InChI=1S/C8H19NO/c1-3-5-8(10)7(4-2)6-9/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
YBOFEBVJMZXLMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)CN)O |
Origin of Product |
United States |
Comprehensive Elucidation of the Molecular Structure and Stereochemistry of 3 Aminomethyl Heptan 4 Ol
Advanced Spectroscopic Characterization
Spectroscopic analysis is fundamental to elucidating the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.
For 3-(Aminomethyl)heptan-4-ol, which possesses a molecular formula of C8H19NO, distinct signals are expected for each unique proton and carbon environment.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show signals corresponding to the various hydrogen atoms in the molecule. The chemical shifts are influenced by the local electronic environment, with electronegative atoms like oxygen and nitrogen causing nearby protons to appear at a higher chemical shift (downfield). The predicted ¹H NMR data are summarized in Table 1. libretexts.org The signals for the -OH and -NH₂ protons are often broad and their chemical shifts can vary depending on solvent and concentration. openstax.orgpressbooks.pub Adding D₂O to the sample would cause the -OH and -NH₂ signals to disappear, confirming their identity. openstax.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Hₐ (-CH₃, ethyl) | ~0.9 | Triplet (t) | 3H |
| Hₑ (-CH₃, propyl) | ~0.9 | Triplet (t) | 3H |
| Hբ, Hₖ (-CH₂-, propyl) | ~1.2-1.5 | Multiplet (m) | 4H |
| Hᵦ (-CH₂-, ethyl) | ~1.4-1.6 | Multiplet (m) | 2H |
| H꜀ (-CH-) | ~1.7-1.9 | Multiplet (m) | 1H |
| Hᵢ (-CH₂-N) | ~2.7-2.9 | Multiplet (m) | 2H |
| Hⱼ (-NH₂) | ~1.5-3.0 (broad) | Singlet (s) | 2H |
| Hₔ (-CH-O) | ~3.5-3.7 | Multiplet (m) | 1H |
| -OH | ~2.0-4.0 (broad) | Singlet (s) | 1H |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each carbon atom in its unique chemical environment. Carbons attached to the electronegative oxygen and nitrogen atoms are expected to be deshielded and resonate further downfield. libretexts.orgoregonstate.edu The predicted chemical shifts are detailed in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₃, ethyl) | ~10-15 |
| C7 (CH₃, propyl) | ~14-18 |
| C2 (CH₂, ethyl) | ~25-30 |
| C6 (CH₂, propyl) | ~20-25 |
| C5 (CH₂, propyl) | ~35-40 |
| C3 (CH) | ~45-55 |
| C8 (CH₂-N) | ~40-50 |
| C4 (CH-OH) | ~70-80 |
2D NMR Techniques: To unambiguously assign these signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between adjacent protons (e.g., between Hₐ and Hᵦ), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom (e.g., Hₐ with C1).
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. renishaw.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for its primary amine and secondary alcohol functionalities. A broad absorption band in the range of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. wikieducator.orgdummies.com The N-H stretching of the primary amine group is expected to appear as a pair of sharper, less intense bands in the 3300-3500 cm⁻¹ region. openstax.orgorgchemboulder.com Other expected absorptions include C-H stretching just below 3000 cm⁻¹, N-H bending around 1600 cm⁻¹, and C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). wikieducator.orgorgchemboulder.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C-H and C-C skeletal vibrations in the aliphatic chain would be expected to produce strong signals. ondavia.com
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |
| Alcohol O-H | Stretch | 3200–3600 | Strong, Broad |
| Amine N-H | Symmetric & Asymmetric Stretch | 3300–3500 | Medium, Two Bands |
| Alkane C-H | Stretch | 2850–2960 | Strong |
| Amine N-H | Bend (Scissoring) | 1580–1650 | Medium to Strong |
| C-O | Stretch | 1050–1150 | Strong |
| C-N | Stretch | 1020–1250 | Weak to Medium |
| Amine N-H | Wag | 665–910 | Broad |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) allows for the determination of a compound's exact molecular weight, from which its elemental formula can be derived. The fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure.
The molecular formula of this compound is C₈H₁₉NO, with a predicted monoisotopic mass of approximately 145.1467 u. In accordance with the nitrogen rule, the odd nominal molecular weight (145) is consistent with the presence of a single nitrogen atom. jove.com
The primary fragmentation pathways for amino alcohols are alpha-cleavage and dehydration. nih.govlibretexts.org
Alpha-cleavage: This involves the breaking of a C-C bond adjacent to the heteroatom (N or O), resulting in a stable, resonance-stabilized cation. For this compound, cleavage can occur adjacent to the nitrogen or the oxygen.
Cleavage of the C3-C8 bond would yield a fragment with m/z = 30 ([CH₂=NH₂]⁺). jove.comlibretexts.org
Cleavage of the C3-C4 bond could lead to fragments from either side.
Cleavage of the C4-C5 bond would result in the loss of a propyl radical, yielding a fragment at m/z = 102.
Dehydration: Loss of a water molecule (18 u) from the molecular ion is a common fragmentation for alcohols, which would lead to a peak at m/z = 127. libretexts.org
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 145 | [C₈H₁₉NO]⁺ | Molecular Ion (M⁺) |
| 127 | [C₈H₁₅N]⁺ | M⁺ - H₂O (Dehydration) |
| 102 | [C₅H₁₂NO]⁺ | M⁺ - C₃H₇ (α-cleavage at C4-C5) |
| 86 | [C₅H₁₂N]⁺ | M⁺ - C₂H₅CHO (Complex cleavage) |
| 73 | [C₄H₁₁N]⁺ | M⁺ - C₄H₉O (α-cleavage at C3-C4) |
| 57 | [C₄H₉]⁺ | Propyl/Butyl fragment |
| 43 | [C₃H₇]⁺ | Propyl fragment |
| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ (α-cleavage at C3-C8) |
X-ray Crystallography for Absolute and Relative Configuration Determination
The molecule this compound contains two stereogenic centers at positions C3 and C4. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, as are the (3R,4S) and (3S,4R) isomers. The relationship between the two pairs is diastereomeric.
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, provided a suitable single crystal can be obtained. scielo.br This technique can unambiguously establish:
Connectivity and Conformation: It confirms the bonding arrangement of all atoms and reveals the preferred conformation of the molecule in the solid state.
Relative Configuration: It directly shows the spatial relationship between the substituents on the C3 and C4 stereocenters, distinguishing between the syn (R,S or S,R) and anti (R,R or S,S) diastereomers.
Absolute Configuration: For chiral crystals, using anomalous dispersion techniques (typically with a heavy atom present or with high-quality data), the absolute configuration (the precise R/S designation) of each stereocenter can be determined. tandfonline.comalfa-chemistry.com
Currently, no published crystal structures for this compound are available. The successful application of this method would require the synthesis and crystallization of a single stereoisomer or a diastereomeric salt.
Chiroptical Methods for Stereochemical Assignment
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are highly sensitive to the stereochemistry of a molecule.
As with UV-Vis spectroscopy, the native this compound molecule lacks a suitable chromophore, which is necessary for a measurable CD signal. Therefore, direct analysis is not feasible. To apply chiroptical methods, the molecule must first be derivatized by introducing a chromophore in proximity to the stereocenters. nih.govresearchgate.net For example, the primary amine could be reacted with an aromatic aldehyde to form a Schiff base or with an aromatic acyl chloride to form an amide.
The resulting derivative would exhibit a characteristic CD spectrum, known as a Cotton effect. The sign and magnitude of this Cotton effect could then be used to infer the absolute configuration of the stereocenters, often by applying empirical rules (e.g., the Exciton Chirality Method) or by comparing the experimental spectrum to one predicted from theoretical calculations. This approach provides a powerful, non-crystallographic means of stereochemical assignment. researchgate.net
Conformational Analysis and Theoretical Chemistry of 3 Aminomethyl Heptan 4 Ol
Computational Chemistry Approaches
To unravel the conformational landscape of 3-(Aminomethyl)heptan-4-ol, a synergistic approach combining different computational methods is typically employed. These methods allow for the modeling of the molecule's structure, energy, and dynamic behavior.
While QM methods are highly accurate, they are computationally expensive. For a molecule with several rotatable bonds like this compound, exploring the entire conformational space using QM alone is often impractical. This is where Molecular Mechanics (MM) and Molecular Dynamics (MD) come into play.
MM methods use classical physics to model the energy of a molecule as a function of its geometry. These force fields are much faster than QM calculations, making them suitable for scanning a large number of potential conformations. Following an initial exploration with MM, promising low-energy conformers can be further optimized using QM for higher accuracy.
Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms over time. This provides insights into the dynamic behavior of this compound, including how it transitions between different conformations and how it might interact with its environment, such as a solvent.
Analysis of Conformational Preferences and Energy Landscapes of this compound
The conformational preferences of this compound are largely dictated by the interplay of steric hindrance and intramolecular interactions. The flexible heptane (B126788) chain can adopt numerous arrangements, but those that minimize steric clashes between bulky groups will be energetically favored.
The relative energies of different conformers can be plotted on a potential energy surface, which provides a map of the molecule's energy landscape. The valleys on this surface correspond to stable conformers, while the peaks represent the energy barriers (transition states) that must be overcome for the molecule to change from one conformation to another. For this compound, the key dihedral angles to consider are those around the C3-C4 bond and the bonds connecting the aminomethyl and hydroxyl groups to the main chain.
Below is a hypothetical data table illustrating the relative energies of a few possible conformers of this compound, as might be determined by QM calculations.
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |
| A | 60° (gauche) | 0.5 |
| B | 180° (anti) | 0.0 |
| C | -60° (gauche) | 0.6 |
Note: This data is illustrative and represents a simplified analysis.
Prediction of Reactivity and Selectivity through Electronic Structure Analysis
The electronic structure of this compound, as calculated by QM methods, is key to predicting its chemical reactivity. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate where the molecule is most likely to act as a nucleophile or an electrophile, respectively.
For this compound, the lone pairs of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be the primary sites of nucleophilic attack. The distribution of electrostatic potential on the molecular surface can also highlight regions that are electron-rich or electron-poor, providing further clues about potential reaction sites. This information is invaluable for predicting how the molecule will behave in different chemical reactions and for understanding the selectivity of those reactions.
Investigations of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The presence of both a hydrogen bond donor (the hydroxyl and amino groups) and acceptor (the lone pairs on oxygen and nitrogen) in this compound allows for the formation of intramolecular hydrogen bonds. These interactions, where a hydrogen atom is shared between the oxygen and nitrogen atoms within the same molecule, can significantly stabilize certain conformations. For example, a conformation where the aminomethyl group's hydrogen is in proximity to the hydroxyl group's oxygen could be of particularly low energy.
In a condensed phase (liquid or solid) or in a protic solvent, this compound can also participate in intermolecular hydrogen bonding with neighboring molecules. These interactions create a complex network that influences the bulk properties of the substance, such as its boiling point and solubility. MD simulations are particularly useful for studying these dynamic hydrogen bonding networks.
A hypothetical analysis of potential hydrogen bonds is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Intramolecular | -OH | -NH2 | 1.8 - 2.2 |
| Intramolecular | -NH2 | -OH | 1.9 - 2.3 |
| Intermolecular | -OH | -OH (another molecule) | 1.7 - 2.0 |
| Intermolecular | -NH2 | -NH2 (another molecule) | 1.8 - 2.1 |
Note: This data is illustrative and represents typical hydrogen bond distances.
Reactivity and Derivatization Studies of 3 Aminomethyl Heptan 4 Ol
Chemical Transformations at the Amine Functionality
The primary amine group in 3-(aminomethyl)heptan-4-ol is a nucleophilic and basic center, making it amenable to various modifications, including acylation, alkylation, and participation in cyclization reactions to form heterocyclic structures.
The primary amine of this compound can be readily converted into amides and sulfonamides through reactions with various acylating and sulfonylating agents. These transformations are fundamental in organic synthesis for protecting the amine group or for introducing new functional moieties.
Acylation and Amidation: The formation of an amide bond is one of the most common reactions in organic and medicinal chemistry. ucl.ac.ukencyclopedia.pub For a substrate like this compound, this can be achieved through several pathways. The most direct method is the reaction with a carboxylic acid, which typically requires a catalyst or activating agent to facilitate the dehydration process. encyclopedia.pubnih.gov Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium salts such as HATU. ucl.ac.uk Alternatively, silicon-based reagents like methyltrimethoxysilane (B3422404) have been shown to be effective for direct amidation. nih.gov
A more traditional and highly efficient method involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). researchgate.net Chemoselective acylation of the amine in the presence of the alcohol can be challenging but may be achieved under controlled conditions or with specific catalysts. lmu.edu
Sulfonamidation: Similar to acylation, the amine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form stable sulfonamides. This reaction is often used to protect the amine group or to introduce a sulfonyl moiety for various synthetic purposes.
| Transformation | Reagent Class | Specific Examples | Typical Conditions |
|---|---|---|---|
| Acylation/Amidation | Carboxylic Acid + Activating Agent | Acetic acid + EDC; Benzoic acid + HATU | Inert solvent (e.g., DCM, DMF), room temperature |
| Acyl Halide | Acetyl chloride, Benzoyl chloride | Inert solvent (e.g., DCM), base (e.g., Pyridine, Et3N) | |
| Acid Anhydride | Acetic anhydride, Propionic anhydride | Often neat or in a non-protic solvent, with or without a base | |
| Sulfonamidation | Sulfonyl Chloride | Toluenesulfonyl chloride, Methanesulfonyl chloride | Inert solvent, base (e.g., Pyridine, NaOH) |
Introducing alkyl or aryl groups onto the nitrogen atom significantly alters the compound's properties. While these reactions can lead to mixtures of mono- and di-substituted products, selective methods have been developed.
N-Alkylation: The introduction of alkyl groups to a primary amine can proceed via several routes. nih.gov Traditional methods often employ alkyl halides or sulfonates with a base, but these can suffer from a lack of selectivity, leading to over-alkylation. nih.gov Modern, more sustainable approaches utilize alcohols or aldehydes as alkylating agents. nih.gov For 1,3-amino alcohols like this compound, a selective mono-N-alkylation can be achieved by forming a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine group for a controlled reaction. organic-chemistry.org This method offers high yields and selectivity for the mono-alkylated product. organic-chemistry.org
N-Arylation: The formation of a C-N bond with an aromatic ring, or N-arylation, typically involves coupling the amine with an aryl halide or triflate. These reactions are often catalyzed by transition metals, such as palladium or copper (e.g., Buchwald-Hartwig amination). Microwave-mediated synthesis has also been shown to be an efficient method for the N-arylation of amines with substrates like 4-chloroquinazolines, rapidly producing the desired products in good yields. beilstein-journals.org
| Transformation | Reagents and Catalyst/Mediator | Key Features |
|---|---|---|
| Selective Mono-N-Alkylation | Alkyl halide, 9-BBN, Base (e.g., KHMDS) | High selectivity for 1,3-amino alcohols via chelation. organic-chemistry.org |
| N-Alkylation (Reductive Amination) | Aldehyde or Ketone, Reducing agent (e.g., NaBH3CN) | Forms a C-N bond via an imine intermediate. |
| N-Arylation (Buchwald-Hartwig) | Aryl halide (e.g., bromobenzene), Palladium catalyst, Ligand, Base | Versatile method for forming aryl amines. |
| Microwave-Assisted N-Arylation | Aryl chloride (e.g., 4-chloroquinazoline), Solvent (e.g., THF/H2O) | Rapid and efficient synthesis. beilstein-journals.org |
Nitrogen-containing heterocycles are core structures in many pharmaceuticals and biologically active compounds. beilstein-journals.orgsci-hub.se The structure of this compound, a substituted 1,3-amino alcohol, provides a scaffold that could potentially be used to synthesize various heterocyclic systems, particularly six-membered rings like piperidines. beilstein-journals.org
For instance, an intramolecular cyclization could be envisioned. This would typically require converting the hydroxyl group into a good leaving group (e.g., a tosylate or halide). Subsequent intramolecular nucleophilic attack by the amine nitrogen would then form the heterocyclic ring. The substituents on the heptane (B126788) chain would result in a polysubstituted piperidine (B6355638) derivative. A wide range of synthetic methodologies exist for constructing nitrogen heterocycles, including reactions like the Paal-Knorr synthesis for pyrroles or cycloaddition reactions. beilstein-journals.orgnih.gov While specific examples starting from this compound are not documented in the reviewed literature, its functional groups make it a plausible candidate for such synthetic strategies.
Chemical Transformations at the Alcohol Functionality
The secondary alcohol at the C4 position of this compound can undergo oxidation, esterification, and etherification. For most of these transformations, prior protection of the more nucleophilic amine group is necessary to achieve selectivity.
The secondary alcohol can be oxidized to the corresponding ketone, 3-(aminomethyl)heptan-4-one. To prevent the primary amine from undergoing oxidation or other side reactions, it should first be protected, for example, as an amide.
A variety of oxidizing agents can convert secondary alcohols to ketones. organic-chemistry.org Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective but can be harsh. libretexts.org Milder and more selective reagents are often preferred, such as those based on chromium (e.g., PCC, PDC) or non-metal-based oxidants. A CrO₃-catalyzed oxidation using periodic acid (H₅IO₆) as the terminal oxidant is an efficient method for converting secondary alcohols to ketones without significant side reactions. organic-chemistry.org
| Reagent/System | Product | Notes |
|---|---|---|
| Jones Reagent (CrO3, H2SO4, acetone) | Ketone | Strong oxidant, acidic conditions. libretexts.org Requires amine protection. |
| Pyridinium chlorochromate (PCC) | Ketone | Milder conditions, typically in dichloromethane. |
| Potassium permanganate (KMnO4) | Ketone | Strong oxidant, conditions must be controlled to avoid C-C bond cleavage. libretexts.org |
| CrO3 (cat.) / H5IO6 | Ketone | Catalytic system, high yields. organic-chemistry.org |
The hydroxyl group can be converted into esters and ethers, which are important functional groups in organic synthesis and material science. As with oxidation, the amine functionality generally requires protection prior to these reactions.
Esterification: This transformation involves reacting the alcohol with a carboxylic acid or its derivative. semanticscholar.org The Fischer esterification, which uses a carboxylic acid and a strong acid catalyst (like H₂SO₄), is a classic method but is an equilibrium process. Higher yields can be obtained by using acyl chlorides or acid anhydrides in the presence of a base like pyridine. researchgate.net Zirconium(IV) hydrogensulfate, Zr(HSO₄)₄, has been reported as an efficient heterogeneous catalyst for the acetylation of alcohols with acetic anhydride. researchgate.net
Etherification: The formation of an ether from the alcohol group can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to ensure efficient conversion.
Dehydration and Olefin Formation
The dehydration of this compound involves the elimination of a water molecule to form one or more isomeric alkenes. This transformation is typically acid-catalyzed. organic-chemistry.orgmdpi.com The secondary nature of the alcohol at the C-4 position suggests that the reaction would likely proceed through an E1 mechanism, involving a carbocation intermediate. researchgate.net
The initial step in this proposed mechanism is the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group, an alkyloxonium ion. organic-chemistry.orgresearchgate.net Subsequent departure of a water molecule would generate a secondary carbocation at C-4. This carbocation can then be stabilized by the elimination of a proton from an adjacent carbon atom (C-3 or C-5) to form a double bond.
Elimination of a proton from C-5 would lead to the formation of 3-(aminomethyl)hept-4-ene. Conversely, elimination of a proton from C-3 would yield 3-(aminomethylidene)heptan-4-ol, which would likely rearrange to a more stable conjugated system if possible, although in this specific structure, further conjugation is not immediately apparent. According to Zaitsev's rule, the major product would be the more substituted, and therefore more stable, alkene. In this case, 3-(aminomethyl)hept-4-ene would be the expected major product.
A significant competing reaction to olefin formation is intramolecular cyclization, where the nucleophilic amino group attacks the carbocation or a related intermediate. rsc.orgosu.edu The formation of a five-membered pyrrolidine (B122466) ring is often kinetically and thermodynamically favored. organic-chemistry.orgorganic-chemistry.org The reaction conditions, particularly temperature and the nature of the acid catalyst, would play a crucial role in determining the ratio of dehydration to cyclization products. High temperatures generally favor elimination (dehydration), while lower temperatures might favor substitution (cyclization).
| Potential Dehydration Product | Structure | Notes |
| 3-(Aminomethyl)hept-4-ene | CH₃CH₂CH=CHCH(CH₂NH₂)CH₂CH₃ | Expected major product based on Zaitsev's rule. |
| 3-(Aminomethylidene)heptan-4-ol | CH₃CH₂CH₂CH(OH)C(=CH₂)CH₂CH₃ | Expected minor product. |
Reactions Involving Both Amine and Alcohol Groups
The proximate positioning of the amine and alcohol functionalities in this compound facilitates a range of reactions where both groups participate, often in a concerted or sequential manner.
Intramolecular cyclization is a prominent reaction pathway for γ-amino alcohols, leading to the formation of saturated nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry. mdpi.comwikipedia.org In the case of this compound, intramolecular nucleophilic attack of the primary amino group on the carbon bearing the hydroxyl group (or a derivative thereof) would lead to the formation of a substituted pyrrolidine.
This cyclization can be promoted under various conditions. Acid-catalyzed conditions, as mentioned in the context of dehydration, can lead to the formation of a carbocation at C-4, which is then trapped by the internal nucleophilic amine to form a five-membered ring. rsc.orgorganic-chemistry.org Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, under basic or neutral conditions. Subsequent intramolecular Sₙ2 displacement by the amino group would then yield the corresponding pyrrolidine derivative.
The expected product of such a cyclization would be 3-ethyl-4-propylpyrrolidine. The stereochemistry of the starting material would influence the stereochemistry of the resulting pyrrolidine.
| Cyclization Product | Reaction Type | General Conditions |
| 3-Ethyl-4-propylpyrrolidine | Intramolecular Sₙ2 | 1. Activation of -OH (e.g., tosylation) 2. Base |
| 3-Ethyl-4-propylpyrrolidine | Intramolecular nucleophilic attack | Acid catalysis |
The bifunctional nature of this compound makes it a suitable substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. nih.gov For instance, a tandem aza-Michael addition followed by an intramolecular cyclization could be envisioned if the molecule were to react with an appropriate α,β-unsaturated carbonyl compound.
Complex rearrangements, such as the Wagner-Meerwein rearrangement, are also a possibility, particularly if a carbocation is formed during a reaction. wikipedia.orgmychemblog.com For example, under acid-catalyzed dehydration conditions, the initially formed secondary carbocation at C-4 could potentially undergo a 1,2-hydride shift from C-3 to form a more stable tertiary carbocation, if a suitable substituent were present at C-3. However, in the parent this compound, such a shift would lead to another secondary carbocation, offering no significant stabilization. A 1,2-alkyl shift is also a theoretical possibility but is generally less favorable than a hydride shift unless it leads to a significantly more stable carbocation.
Another potential rearrangement could be initiated by the deamination of the primary amino group, for example, through treatment with nitrous acid. This would generate a primary carbocation at the aminomethyl carbon, which would be highly unstable and prone to rapid rearrangement, likely involving a 1,2-hydride shift from the adjacent carbon, to form a more stable secondary carbocation. Subsequent reaction with a nucleophile or elimination would lead to a variety of rearranged products.
| Transformation Type | Potential Intermediate | Expected Outcome |
| Wagner-Meerwein Rearrangement | Secondary carbocation at C-4 | 1,2-hydride or alkyl shift to a more stable carbocation, followed by elimination or nucleophilic attack. |
| Deamination-induced Rearrangement | Primary carbocation at the aminomethyl carbon | Rapid rearrangement to a more stable carbocation, leading to a mixture of rearranged products. |
Utility of this compound as a Ligand or Catalyst Precursor
Amino alcohols are well-established as valuable ligands in coordination chemistry and as precursors for catalysts in asymmetric synthesis. alfa-chemistry.comresearchgate.net The ability of this compound to act as a bidentate ligand arises from the presence of two donor atoms: the nitrogen of the amino group and the oxygen of the alcohol group. These two atoms can chelate to a metal center, forming a stable five-membered ring.
The chirality of this compound (with stereocenters at C-3 and C-4) makes it a particularly interesting candidate for use as a chiral ligand in asymmetric catalysis. Metal complexes of chiral amino alcohols have been successfully employed in a variety of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. alfa-chemistry.com
The specific steric and electronic properties of the ethyl and propyl groups in this compound would influence the coordination geometry and the catalytic activity of its metal complexes. By modifying the amine or alcohol functionalities, a diverse library of ligands could be synthesized from this parent compound, allowing for the fine-tuning of catalyst performance for specific applications. For example, derivatization of the amino group to form a Schiff base or an amide can introduce additional coordination sites or steric bulk.
| Metal Ion | Potential Coordination Mode | Potential Catalytic Application |
| Transition metals (e.g., Cu, Co, Ni, Zn) | Bidentate (N, O-chelation) | Asymmetric hydrogenation, hydrosilylation, aldol (B89426) reactions. alfa-chemistry.com |
| Palladium(II) | Bidentate (N, O-chelation) | Asymmetric allylic alkylation. |
| Rhodium(I)/Iridium(I) | Bidentate (N, O-chelation) | Asymmetric transfer hydrogenation. |
Applications of 3 Aminomethyl Heptan 4 Ol As an Advanced Organic Synthetic Building Block
Precursor in the Total Synthesis of Natural Products and Bioactive Compounds
While direct and extensive examples of the use of 3-(Aminomethyl)heptan-4-ol as a primary precursor in the total synthesis of widely known natural products are not prolifically documented in readily available literature, its structural motif is analogous to key fragments present in various bioactive molecules. The 1,2-amino alcohol functionality is a common feature in many natural products, and synthetic strategies often rely on chiral building blocks like this compound to introduce this critical moiety with stereochemical control. The heptane (B126788) backbone provides a lipophilic chain that can be further functionalized or integrated into larger, more complex natural product skeletons. The potential for this compound to serve as a starting material for the synthesis of novel bioactive compounds is an area of ongoing interest in synthetic chemistry.
Role in the Design and Synthesis of Bioactive Analogues with Defined Stereochemistry
The defined stereochemistry of this compound is a crucial attribute that allows for its application in the design and synthesis of bioactive analogues. The precise spatial arrangement of its functional groups is instrumental in creating molecules that can interact specifically with biological targets.
Scaffold Design for Medicinal Chemistry Research
In medicinal chemistry, the core structure of a molecule, often referred to as its scaffold, is fundamental to its biological activity. The this compound framework provides a versatile scaffold that can be systematically modified to explore structure-activity relationships. Its aliphatic chain can be altered in length or rigidity, and the amino and hydroxyl groups serve as handles for the attachment of various pharmacophoric groups. This modularity allows medicinal chemists to generate libraries of analogues to screen for desired biological activities.
Exploration of Structure-Activity Relationships (SAR) in Preclinical Models
The exploration of structure-activity relationships (SAR) is a critical step in drug discovery, providing insights into how chemical structure influences biological activity. By synthesizing a series of analogues based on the this compound scaffold and evaluating their effects in non-human, non-therapeutic preclinical models, researchers can identify key structural features responsible for a particular biological outcome. For instance, the stereochemistry of the hydroxyl and aminomethyl groups can be systematically varied to probe the chiral recognition requirements of a biological target.
Table 1: Hypothetical SAR Data for this compound Analogues
| Compound | R1 Modification (at Amino Group) | R2 Modification (at Hydroxyl Group) | Relative Potency (in vitro assay) |
| 1 | -H | -H | 1.0 |
| 2 | -CH3 | -H | 1.5 |
| 3 | -H | -C(O)CH3 | 0.8 |
| 4 | -CH2Ph | -H | 2.3 |
This table presents hypothetical data for illustrative purposes and is not based on published experimental results.
Construction of Complex Molecular Architectures
The reactivity of the amino and hydroxyl groups in this compound allows for its incorporation into more complex and sterically demanding molecular frameworks.
Polycyclic and Spiro Systems Incorporation
The functional groups of this compound can participate in intramolecular cyclization reactions to form polycyclic systems. For example, the amino group could be acylated with a suitable tethered carboxylic acid, followed by cyclization to form a lactam. Similarly, the hydroxyl group could undergo etherification or esterification to create cyclic ethers or lactones. Furthermore, this building block can be incorporated into spirocyclic systems, where two rings share a single atom. This is often achieved by designing a synthetic route where the amino or hydroxyl group acts as a nucleophile to attack a tethered electrophilic center, leading to the formation of a spiro-junction.
Bridged and Constrained Amino Alcohol Frameworks
Bridged and constrained frameworks are of significant interest in medicinal chemistry as they can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target. This compound can serve as a linchpin in the synthesis of such structures. By connecting the amino and hydroxyl groups with a rigid linker, a bridged bicyclic system can be constructed. These constrained amino alcohol frameworks can mimic the conformations of bioactive peptides or other natural ligands.
Future Research Directions and Perspectives for 3 Aminomethyl Heptan 4 Ol
Emerging Technologies in Stereoselective Synthesis
The controlled synthesis of all possible stereoisomers of 3-(aminomethyl)heptan-4-ol is a primary objective for future research. Given that the biological activity of chiral molecules can vary significantly between stereoisomers, the development of robust stereoselective synthetic strategies is of paramount importance. rsc.org
Emerging trends in asymmetric synthesis are expected to play a pivotal role. Two complementary catalytic diastereoselective methods have been developed for the synthesis of N-PMP-protected γ-amino alcohols from the corresponding ketones. The anti-products can be obtained through iridium-catalyzed asymmetric transfer hydrogenation, while the syn-products are accessible via rhodium-catalyzed asymmetric hydrogenation. rsc.org Another promising approach is the copper-catalyzed hydroamination of unprotected allylic alcohols, which has been shown to produce a range of chiral 1,3-amino alcohols with excellent regioselectivity and enantioselectivity. nih.gov
Future investigations will likely focus on adapting and optimizing these methods for the specific synthesis of this compound stereoisomers. This could involve the design of novel chiral ligands and catalysts to enhance stereocontrol. Biocatalysis, employing enzymes such as transaminases and keto reductases, also presents a green and highly selective alternative for the synthesis of bichiral amino alcohols. nih.gov
| Synthetic Strategy | Catalyst/Enzyme | Expected Stereoselectivity | Potential Advantages |
| Asymmetric Transfer Hydrogenation | Iridium-based catalysts | High for anti-diastereomers | Mild reaction conditions |
| Asymmetric Hydrogenation | Rhodium-based catalysts | High for syn-diastereomers | High efficiency |
| Copper-Catalyzed Hydroamination | Copper complexes with chiral ligands | Excellent regio- and enantioselectivity | Use of readily available starting materials |
| Biocatalysis | Transaminases, Keto Reductases | High enantio- and diastereoselectivity | Environmentally friendly, high specificity |
Advances in Spectroscopic and Computational Characterization
The unambiguous determination of the absolute and relative stereochemistry of this compound is critical. Recent advancements in nuclear magnetic resonance (NMR) spectroscopy are providing powerful tools for chiral recognition. nih.govnih.gov The use of chiral derivatizing agents and chiral solvating agents in conjunction with multinuclear NMR (e.g., ¹⁹F, ³¹P, ¹³C) can facilitate the differentiation of enantiomers and diastereomers. nih.govnih.gov A novel technique has been developed to directly measure the chirality of molecules using NMR spectroscopy, which could become a standard analysis technique for chirality elucidation. biocompare.com
Computational modeling is also becoming an indispensable tool for predicting the properties and behavior of diastereomers. nih.gov Density functional theory (DFT) calculations can be employed to explore the conformational landscapes of different stereoisomers and to predict their spectroscopic signatures. semanticscholar.org Such computational studies can aid in the assignment of stereochemistry and provide insights into the mechanisms of stereoselective reactions. semanticscholar.org
| Technique | Application for this compound | Information Gained |
| Multinuclear NMR with Chiral Auxiliaries | Stereochemical assignment of synthetic products | Enantiomeric and diastereomeric purity |
| Direct Chiral NMR Spectroscopy | Direct determination of molecular "twist" | Absolute configuration of stereoisomers |
| Computational Chemistry (e.g., DFT) | Prediction of stable conformers and spectroscopic data | Relative energies of diastereomers, insights into reaction mechanisms |
Exploration of Novel Reaction Pathways and Applications
Future research is expected to explore the derivatization of the amino and hydroxyl groups of this compound to generate a library of new chemical entities with diverse functionalities. The transformation of alcohols into amino acids represents a novel pathway for creating unnatural amino acids, which are valuable building blocks in medicinal chemistry. sciencedaily.com The bifunctional nature of amino alcohols makes them key intermediates in the synthesis of more complex molecules through reactions like nucleophilic substitutions and cyclizations. scbt.com
The exploration of this compound and its derivatives as potential therapeutic agents is a significant area for future investigation. Amino alcohols have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netnih.govresearchgate.net The 1,2-amino alcohol moiety, for instance, is a core component of compounds that inhibit aspartic protease enzymes, which are targets for anti-HIV, antimalarial, and antileishmanial drugs. nih.gov
| Research Area | Potential Application | Rationale |
| Medicinal Chemistry | Development of novel drug candidates (e.g., antibacterial, antifungal) | The amino alcohol scaffold is present in many biologically active molecules. researchgate.netnih.gov |
| Catalysis | Design of new chiral ligands and catalysts | Amino alcohols can be derivatized to act as ligands in asymmetric catalysis. alfa-chemistry.com |
| Organic Synthesis | Use as a versatile building block | The dual functionality allows for the synthesis of diverse and complex molecular architectures. scbt.com |
Broader Implications in Chemical Biology and Materials Science
The unique properties of amino alcohols also suggest potential applications in chemical biology and materials science. In chemical biology, derivatives of this compound could be used as molecular probes to study biological processes or as building blocks for peptide and protein mimics. scbt.com
In materials science, amino alcohols are utilized as precursors for the synthesis of polymers and surfactants. scbt.com The development of biodegradable elastomers based on amino alcohols has shown promise for tissue engineering applications. nih.gov These materials exhibit favorable mechanical properties and biocompatibility. nih.gov The incorporation of this compound into polymer backbones could lead to the creation of novel materials with tailored properties, such as enhanced thermal stability or specific surface functionalities. researchgate.net The amine groups, being more nucleophilic than hydroxyl groups, provide versatile handles for chemical modifications. nih.gov
| Field | Potential Contribution of this compound | Example Application |
| Chemical Biology | Synthesis of novel biomolecules and probes | Studying enzyme function and metabolic pathways. scbt.com |
| Materials Science | Precursor for functional polymers | Development of biodegradable elastomers for tissue engineering. nih.gov |
| Surface Chemistry | Surface modification of materials | Improving adhesion and creating materials with specific reactivity. scbt.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
